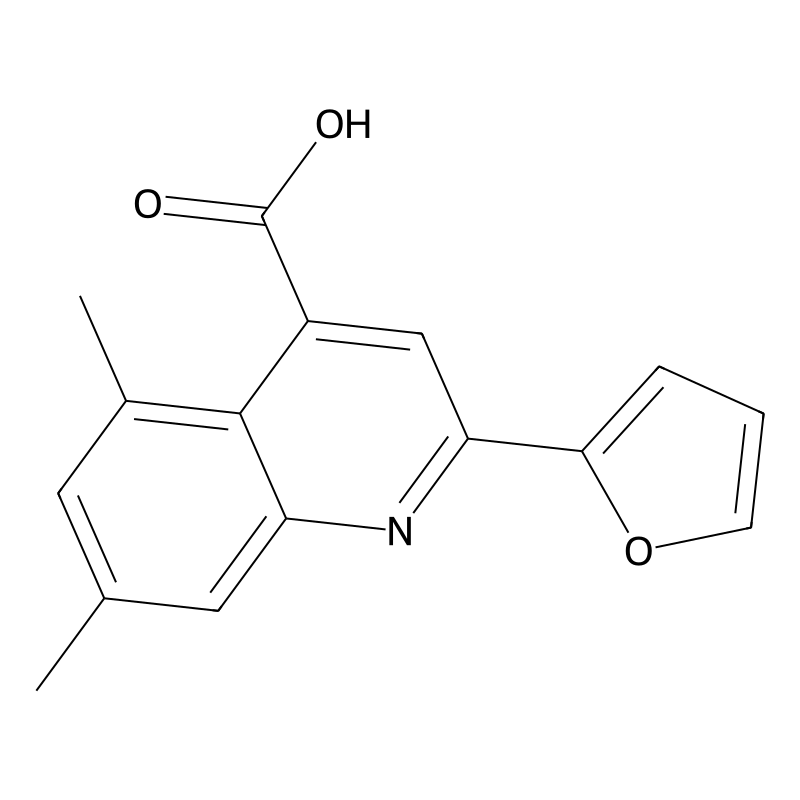

2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid is a complex organic compound that combines a quinoline structure with a furan moiety. The compound features a quinoline ring, which is a bicyclic aromatic compound, fused with a furan ring that contains an oxygen atom in its five-membered ring. The presence of the carboxylic acid functional group at the 4-position of the quinoline enhances its chemical reactivity and potential biological activities. This compound is of interest due to its unique structural features and potential applications in medicinal chemistry.

The chemical reactivity of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid can be categorized into several types of reactions:

- Oxidation: The furan ring can undergo oxidation to form various derivatives, such as furanones.

- Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

- Electrophilic Aromatic Substitution: The hydrogen atoms on the furan and quinoline rings can be substituted with various functional groups under electrophilic conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Electrophilic substitution can be achieved using reagents like bromine or nitric acid under controlled conditions .

Compounds containing quinoline and furan moieties have demonstrated a variety of biological activities. Specifically, derivatives of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid have shown potential in:

- Antimicrobial Activity: Some studies indicate that similar compounds exhibit significant antibacterial properties.

- Antioxidant Activity: Quinoline derivatives have been reported to possess antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases .

- Inhibition of Enzymes: Certain analogs have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative disorders .

The synthesis of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid can be approached through various methods:

- Pfitzinger Reaction: A well-known method for synthesizing quinoline derivatives involves the reaction of an appropriate aniline with a carbonyl compound in the presence of an acid catalyst.

- Modified Skraup Synthesis: This method involves the use of glycerol and aniline under reflux conditions to yield quinoline derivatives.

- Alkylation Reactions: The introduction of methyl groups at the 5 and 7 positions can be achieved through alkylation reactions using methyl iodide or other alkylating agents .

The unique structure of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid lends itself to various applications:

- Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting bacterial infections or neurodegenerative diseases.

- Organic Electronics: The compound's electronic properties may be exploited in the development of organic semiconductors or optoelectronic devices.

- Chemical Probes: It could function as a chemical probe in biochemical assays to study enzyme interactions and mechanisms .

Interaction studies involving 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid have focused on its binding affinity to various biological targets:

- Enzyme Binding: Research indicates that the carboxylic acid group plays a crucial role in binding interactions with enzymes such as eIF4A, which is implicated in cancer biology.

- Molecular Docking Studies: Computational studies have provided insights into how structural modifications affect binding affinities and biological activities, guiding further synthesis efforts .

Several compounds share structural similarities with 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylquinoline | Methyl group at the 2-position | Known for antimicrobial properties |

| 3-Furoic Acid | Furan ring with carboxylic acid | Exhibits hypolipidemic effects |

| 5-Methylfuran-2-carboxylic Acid | Methyl substitution on furan | Potential antioxidant activity |

| 2-(Furan-3-yl)quinoline | Furan at different position | Different biological activity profile |

These compounds highlight the diversity within the class of furan and quinoline derivatives while underscoring the unique positioning and functionalization of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid that may confer distinct biological and chemical properties .